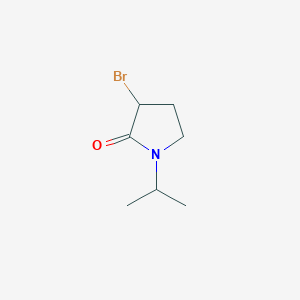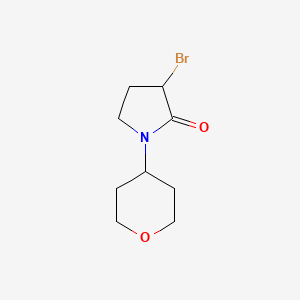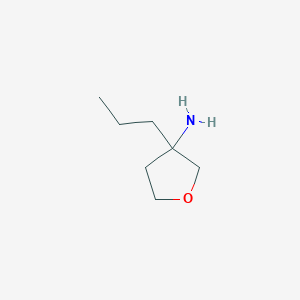
3-Propyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Propyloxolan-3-amine is a chemical compound with the molecular formula C7H15NO . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 129.20 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis of Muscarinic Receptor Antagonists
An efficient synthesis of a novel M(3) antagonist using 3-Propyloxolan-3-amine has been described. Key highlights include the ZnCl(2)-MAEP complex catalyzed Michael reaction and subsequent geminal difluorination. This synthesis is useful for preparing multi-kilogram quantities of the drug (Mase et al., 2001).
Formation of Secondary Organic Aerosols
Research shows that primary aliphatic amines like this compound, when reacted with NO3, result in significant aerosol mass yields. This has implications for understanding nighttime PM loadings in rural communities (Malloy et al., 2008).
Site-selective C–H Arylation
A study highlights the direct, site-selective γ-arylation of primary alkylamines via a palladium-catalyzed C–H bond functionalization process. This method facilitates the synthesis of important organic and medicinal compounds (Liu & Ge, 2016).
Synthesis and Properties of Polydimethylsiloxanes
Research on polydimethylsiloxane with trimethylammonium end groups and its interaction with this compound demonstrates its potential for special surface modifications, especially in antibacterial applications (Novi et al., 2006).
Biobased Amines in Material Chemistry
This compound is identified as a key monomer for the synthesis of biobased polymers. Its use as a building block in material chemistry is highlighted for automotive, aerospace, building, or health applications (Froidevaux et al., 2016).
Luminescent Amine-Functionalized Bridged Silsesquioxanes
A study on amine-functionalized bridged silsesquioxanes synthesized from this compound reveals their high emission quantum yields, suggesting potential applications in optical materials (Pereira et al., 2018).
Gene Delivery and Cell Penetration
Polyesters bearing pendant amine groups derived from this compound have shown excellent properties for gene delivery and cell penetration with low toxicity, useful in biomedical applications (Zhang et al., 2012).
Industrial Applications of Amino-1,2,4-Triazoles
The industrial use of derivatives of this compound in the production of plant protection products, pharmaceuticals, and high-energy substances is documented (Nazarov et al., 2022).
Enhancement of Reactivity in Benzoxazine Ring Formation
This compound is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its potential in advanced materials science (Trejo-Machin et al., 2017).
Metal-Free Cross-Dehydrogenative Coupling
A metal-free cross-dehydrogenative coupling process involving this compound demonstrates its utility in the synthesis of pharmaceutically active derivatives under ambient conditions (Gupta et al., 2017).
A3-Coupling in Synthesis
This compound is used in A3-coupling, a key step in constructing nitrogen-containing heterocycles and biologically active compounds. This method has broad applications in organic synthesis (Peshkov et al., 2012).
Properties
IUPAC Name |
3-propyloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-7(8)4-5-9-6-7/h2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYAYIINGGLPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
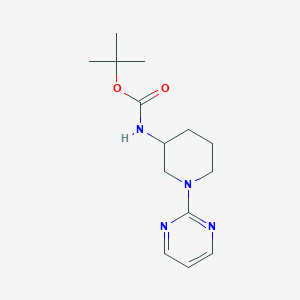
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)

![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)


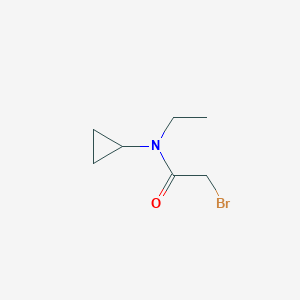


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
